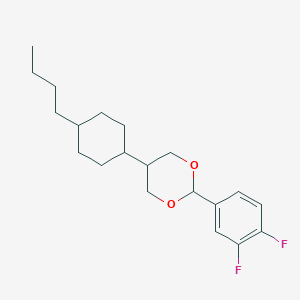
trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane, also known as DFD-01, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. DFD-01 belongs to a class of compounds called dioxanes, which are known for their unique chemical properties and potential biological activity. In
Mechanism of Action
The mechanism of action of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has been shown to inhibit the activity of protein kinase B (AKT), which is a key enzyme involved in cell growth and survival. Additionally, trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane can inhibit the growth of cancer cells and induce apoptosis, as well as reduce inflammation and oxidative stress. In vivo studies have shown that trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane can inhibit tumor growth and improve survival rates in animal models of cancer. Additionally, trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has been shown to have a protective effect on the liver and kidneys, which could make it a useful therapeutic agent in the treatment of liver and kidney diseases.
Advantages and Limitations for Lab Experiments
Trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has been shown to have low toxicity and can be administered in a variety of ways, including orally and intravenously. However, there are also some limitations to the use of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane in lab experiments. One of the primary limitations is that the mechanism of action of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes. Additionally, trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane is a relatively new compound, and there is still much to be learned about its biological activity and potential therapeutic applications.
Future Directions
There are several future directions for research on trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane. One area of interest is in the development of new cancer treatments that incorporate trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane as a therapeutic agent. Additionally, there is a need for further research on the mechanism of action of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane, which could help to identify new targets for drug development. Another area of interest is in the development of new formulations of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane that could improve its bioavailability and therapeutic efficacy. Finally, there is a need for further research on the safety and toxicity of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane, particularly in long-term studies and in clinical trials.
Synthesis Methods
Trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 3,4-difluorobenzaldehyde with trans-4-n-butylcyclohexanone to form the intermediate product. The intermediate product is then reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid to form trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane. The synthesis of trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane is a complex process that requires careful control of reaction conditions and purification steps to ensure the production of a high-quality product.
Scientific Research Applications
Trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has shown potential therapeutic applications in several areas of scientific research. One of the primary areas of interest is in the treatment of cancer. trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent in the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
5-(4-butylcyclohexyl)-2-(3,4-difluorophenyl)-1,3-dioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2O2/c1-2-3-4-14-5-7-15(8-6-14)17-12-23-20(24-13-17)16-9-10-18(21)19(22)11-16/h9-11,14-15,17,20H,2-8,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMAIPTTYWJVRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2COC(OC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(3,4-Difluorophenyl)-5-(trans-4-N-butylcyclohexyl)-1,3-dioxane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

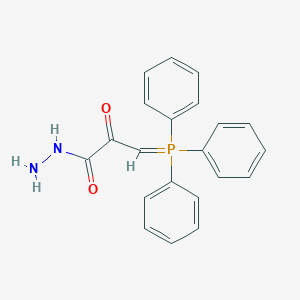
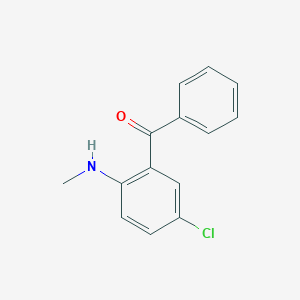
![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)


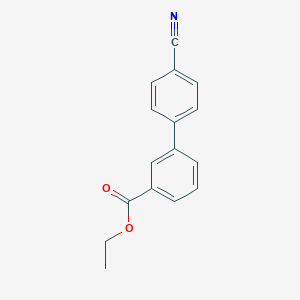

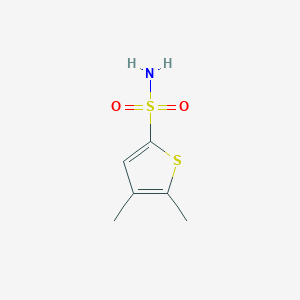
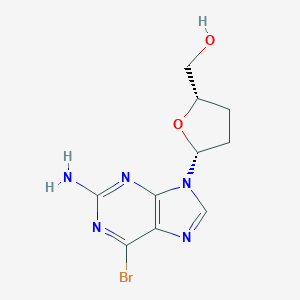
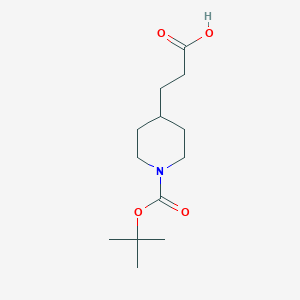

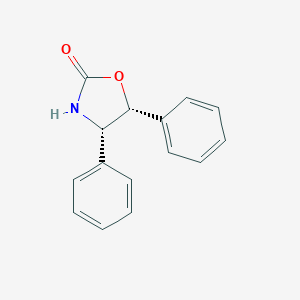
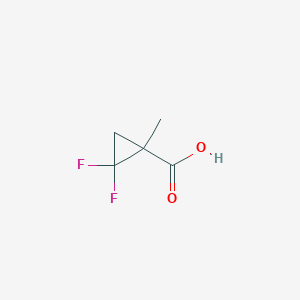
![1,7-Dimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B138086.png)